ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate
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Overview
Description
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of ethyl 4-{[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate typically involves multiple steps, including halogenation, acylation, and esterification reactions. The synthetic route often starts with the halogenation of a suitable aromatic precursor, followed by the formation of the pyrrole ring through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitutions are common, where one halogen atom can be replaced by another or by different functional groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but can include various halogenated derivatives and esterified products
Scientific Research Applications
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic rings and the pyrrole structure allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 4-((4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate can be compared with other halogenated aromatic compounds and pyrrole derivatives. Similar compounds include:
Zolazepam: A tranquilizer with a similar halogenated structure.
Fluorobenzoyl derivatives: Compounds with similar fluorine substitutions.
Properties
Molecular Formula |
C19H13Cl2FN2O4 |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
ethyl 4-[[4-chloro-1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H13Cl2FN2O4/c1-2-28-19(27)10-3-5-11(6-4-10)23-16-15(21)17(25)24(18(16)26)12-7-8-14(22)13(20)9-12/h3-9,23H,2H2,1H3 |
InChI Key |
AZLAFRMCLNJSHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)Cl |
Origin of Product |
United States |
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